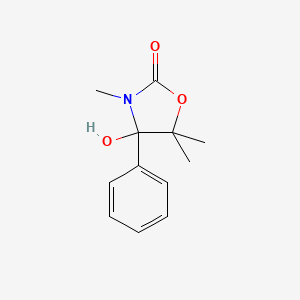![molecular formula C12H24ClO3PS B14596854 Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate CAS No. 61609-48-1](/img/structure/B14596854.png)
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate is a chemical compound known for its unique structure and properties It contains a phosphonate group, which is a key functional group in many organic compounds, and is characterized by the presence of a chloro and ethylsulfanyl substituent on the ethenyl group
準備方法
The synthesis of Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate typically involves the reaction of dibutyl phosphite with 2-chloro-2-(ethylsulfanyl)ethenyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and safety of the final product.
化学反応の分析
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. The chloro and ethylsulfanyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.
類似化合物との比較
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate can be compared with similar compounds such as:
Dibutyl [2-chloro-2-(methylsulfanyl)ethenyl]phosphonate: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl.
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphate: Contains a phosphate group instead of a phosphonate group.
Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphinate: Contains a phosphinate group instead of a phosphonate group.
特性
CAS番号 |
61609-48-1 |
|---|---|
分子式 |
C12H24ClO3PS |
分子量 |
314.81 g/mol |
IUPAC名 |
1-[butoxy-(2-chloro-2-ethylsulfanylethenyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C12H24ClO3PS/c1-4-7-9-15-17(14,16-10-8-5-2)11-12(13)18-6-3/h11H,4-10H2,1-3H3 |
InChIキー |
JNYJEDIXKVSBHX-UHFFFAOYSA-N |
正規SMILES |
CCCCOP(=O)(C=C(SCC)Cl)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonamide](/img/structure/B14596778.png)

![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl-](/img/structure/B14596783.png)

![1-[4-Chloro-2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14596800.png)



![8-Chloro-7-(trifluoromethyl)benzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14596821.png)

![3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-](/img/structure/B14596849.png)
![1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one](/img/structure/B14596852.png)

